molecular formula C18H17N3O3 B2376724 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one CAS No. 850803-28-0

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one

Cat. No.: B2376724
CAS No.: 850803-28-0
M. Wt: 323.352
InChI Key: ZHADVAKVBGAQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, methyl, and nitro groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    N-Alkylation: The benzyl and methyl groups can be introduced through N-alkylation reactions. Benzyl chloride and methyl iodide are commonly used alkylating agents in the presence of a base such as potassium carbonate.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

    Reduction Product: 4-[Benzyl(methyl)amino]-1-methyl-3-aminoquinolin-2-one.

    Oxidation Product: 4-[Benzyl(methyl)amino]-1-carboxy-3-nitroquinolin-2-one.

    Substitution Product: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl and methyl groups enhance its lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    4-[Benzyl(methyl)amino]-1-methylquinolin-2-one: Lacks the nitro group, resulting in different biological activities.

    4-[Benzyl(methyl)amino]-3-nitroquinolin-2-one: Lacks the methyl group at the 1-position, affecting its lipophilicity and cellular uptake.

    4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinoline: Lacks the carbonyl group at the 2-position, altering its reactivity and interaction with biological targets.

Uniqueness

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is unique due to the presence of both nitro and carbonyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-19(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)20(2)18(22)17(16)21(23)24/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHADVAKVBGAQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319598
Record name 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850803-28-0
Record name 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.